molecular formula C13H14N2 B8116518 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole

1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole

Cat. No.: B8116518
M. Wt: 198.26 g/mol
InChI Key: BNLPUFBBKYNDDD-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features an ethyl group at the first position and a vinyl-substituted phenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole can be achieved through various methods, including:

    Cyclization Reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: Using pre-formed pyrazole rings and introducing the ethyl and vinyl-phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing large-scale reactors for the cyclization and substitution reactions.

    Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the vinyl group to an ethyl group using hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole depends on its specific application:

    Molecular Targets: May interact with enzymes or receptors in biological systems.

    Pathways Involved: Could influence metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-phenyl-1H-pyrazole: Lacks the vinyl group.

    1-Methyl-4-(3-vinyl-phenyl)-1H-pyrazole: Has a methyl group instead of an ethyl group.

Uniqueness

1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole is unique due to the presence of both an ethyl group and a vinyl-substituted phenyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-ethenylphenyl)-1-ethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-11-6-5-7-12(8-11)13-9-14-15(4-2)10-13/h3,5-10H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLPUFBBKYNDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=CC(=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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